Methyl 3-iodo-4-phenoxybenzoate
Description
Contextualization of Aryl Iodides and Phenoxybenzoates in Advanced Synthetic Methodologies
Aryl iodides are a class of organic compounds that play a crucial role in modern synthetic chemistry. They are frequently used in cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net The carbon-iodine bond in aryl iodides is relatively weak, making them highly reactive and suitable for oxidative addition with transition metal catalysts, a key step in many catalytic cycles. In some reactions, aryl iodides can even act as both an arylation reagent and a co-catalyst. Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are important oxidizing agents. researchgate.net
Phenoxybenzoates are another important class of compounds with applications in various fields. The diaryl ether linkage is a common structural motif in many natural products and biologically active compounds. researchgate.net For instance, derivatives of ethyl 3-phenoxybenzoate have been investigated for their potential biological activities. The phenoxybenzoate structure can be modified through various reactions, including oxidation of the ester group to a carboxylic acid or reduction to an alcohol. The phenoxy group itself can also undergo nucleophilic substitution.
Significance of Methyl 3-iodo-4-phenoxybenzoate as a Versatile Synthetic Precursor
The combination of both an aryl iodide and a phenoxybenzoate functional group within the same molecule makes this compound a particularly versatile synthetic precursor. The iodine atom provides a reactive site for introducing a wide range of substituents through various cross-coupling reactions. researchgate.net This allows for the targeted modification of the molecule's structure and properties.
The phenoxybenzoate portion of the molecule also offers opportunities for further chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or acid chlorides. The diaryl ether linkage is a key structural feature in many biologically active molecules and materials.
The strategic placement of the iodo and phenoxy groups on the benzene (B151609) ring allows for the regioselective synthesis of complex diaryl ether derivatives. This level of control is highly desirable in the synthesis of pharmaceuticals and other fine chemicals where specific isomers are required for optimal activity.
Current Research Landscape and Emerging Areas of Investigation for this compound
Current research involving structures similar to this compound is focused on the development of new synthetic methodologies and the preparation of novel compounds with interesting biological or material properties. For example, recent studies have explored the use of palladium-catalyzed reactions for the carbonylation of aryl iodides to synthesize various heterocyclic compounds and aromatic esters. bohrium.combohrium.com
An emerging area of interest is the use of hypervalent iodine reagents, which can be synthesized from aryl iodides, in the construction of complex organic molecules. researchgate.net These reagents offer unique reactivity and can be used to achieve transformations that are difficult to accomplish with other methods. Research into the synthesis of diiodinated diaryl ethers from phenol (B47542) derivatives highlights the ongoing efforts to create complex structural motifs. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-4-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOVGCAYLUZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Iodo 4 Phenoxybenzoate
Retrosynthetic Analysis and Key Precursor Identification for Methyl 3-iodo-4-phenoxybenzoate
A logical retrosynthetic analysis of this compound identifies two primary disconnection points: the ester linkage and the carbon-iodine bond. This leads to two main synthetic pathways starting from readily available precursors.
Pathway A involves the initial formation of the methyl ester of 4-phenoxybenzoic acid, followed by a regioselective iodination. The key precursors in this pathway are 4-Phenoxybenzoic acid and Methanol (B129727) . The 4-phenoxybenzoic acid itself can be synthesized from Phenol (B47542) and p-Chlorobenzoic acid .
Pathway B pursues the opposite strategy: iodination of the benzoic acid ring prior to esterification. This route begins with the synthesis of 3-Iodo-4-phenoxybenzoic acid , which is then esterified with methanol to yield the final product.
A visual representation of this retrosynthetic analysis is presented below:
Esterification Strategies for the Benzoate (B1203000) Moiety Formation
The formation of the methyl benzoate moiety is a critical step in the synthesis of this compound. Several established esterification methods can be employed, each with its own set of advantages and specific reaction conditions.
Direct Esterification with Methanol
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing the target molecule, 4-Phenoxybenzoic acid is reacted with an excess of Methanol , with a strong acid like sulfuric acid or hydrochloric acid serving as the catalyst. The use of excess methanol helps to shift the reaction equilibrium towards the formation of the ester.
A typical procedure involves refluxing a solution of 4-phenoxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude product is worked up by neutralization and extraction to isolate the desired Methyl 4-phenoxybenzoate .
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 4-Phenoxybenzoic acid, Methanol | Sulfuric Acid (conc.) | Methanol | Reflux | 6 hours | 85-92% |
Table 1: Typical reaction conditions for the direct esterification of 4-phenoxybenzoic acid.
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgmasterorganicchemistry.com This method can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision the transesterification of a different alkyl ester of 3-iodo-4-phenoxybenzoic acid (e.g., the ethyl or propyl ester) with methanol.
Acyl Halide Mediated Esterification Pathways
A highly efficient route to esters proceeds via the corresponding acyl halide. In this two-step approach, 4-Phenoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 4-Phenoxybenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). google.com
The resulting 4-Phenoxybenzoyl chloride is a highly reactive electrophile that readily reacts with Methanol to form Methyl 4-phenoxybenzoate . This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. This method is generally fast and proceeds under mild conditions, often providing high yields.
| Step | Reactants | Reagent | Solvent | Temperature |
| 1 | 4-Phenoxybenzoic acid | Oxalyl chloride, cat. DMF | Toluene (B28343) | Reflux |
| 2 | 4-Phenoxybenzoyl chloride, Methanol | Pyridine (optional) | Dichloromethane | Room Temperature |
Table 2: General conditions for acyl halide mediated esterification.
Regioselective Iodination Techniques for Aromatic Functionalization
The introduction of an iodine atom at the C-3 position of the phenoxybenzoate core requires a regioselective iodination strategy. The phenoxy group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. In Methyl 4-phenoxybenzoate , the para position relative to the activating phenoxy group is occupied. Therefore, electrophilic attack is directed to the ortho positions (C-3 and C-5). Achieving mono-iodination at the desired C-3 position requires careful control of the reaction conditions.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. Various iodinating agents and catalytic systems have been developed to achieve this transformation with high regioselectivity.
A particularly effective method for the iodination of activated aromatic compounds is the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as Trifluoroacetic acid (TFA) . psu.eduresearchgate.netorganic-chemistry.org The acid activates the NIS, generating a more potent electrophilic iodine species. This method has been shown to be highly regioselective for the iodination of various activated aromatic compounds under mild conditions and with short reaction times. psu.eduresearchgate.netorganic-chemistry.org For Methyl 4-phenoxybenzoate , this approach is expected to yield the desired This compound due to the directing effect of the phenoxy group.
| Substrate | Iodinating Agent | Catalyst | Solvent | Temperature |
| Methyl 4-phenoxybenzoate | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Room Temperature |
Table 3: A promising approach for the regioselective iodination of Methyl 4-phenoxybenzoate.
Alternatively, the iodination can be performed on the 4-Phenoxybenzoic acid before the esterification step. The resulting 3-Iodo-4-phenoxybenzoic acid can then be esterified using one of the methods described in section 2.2.
Metal-Mediated Directed Iodination Protocols
The direct iodination of an aromatic C-H bond ortho to a directing group represents an efficient, atom-economical strategy. For a substrate like methyl 4-phenoxybenzoate, the carboxylate group can direct a metal catalyst to the C-3 position. Palladium-catalyzed C-H activation is a prominent method for such transformations.
A straightforward protocol for the ortho-iodination of benzoic acids has been developed using a Palladium(II) catalyst in aqueous media. researchgate.net This method utilizes potassium iodide (KI) as the iodine source. The reaction is directed by the carboxylic acid functionality, leading to selective iodination at the ortho position. researchgate.net While this method was demonstrated on benzoic acids, it provides a viable pathway for the synthesis of the target molecule's precursor, 3-iodo-4-phenoxybenzoic acid, which can then be esterified. Challenges in earlier methods included poor selectivity for benzoic acid derivatives lacking ortho or meta substituents. researchgate.net However, newer systems, including some using iridium catalysts, have shown improved selectivity, albeit sometimes still facing challenges with specific substitution patterns. researchgate.net
The general mechanism for Pd-catalyzed ortho-iodination involves the coordination of the directing group (the carboxylate) to the palladium center, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an iodine source and subsequent reductive elimination yields the ortho-iodinated product and regenerates the active catalyst.
Table 1: Representative Conditions for Metal-Mediated Directed Iodination of Benzoic Acids
| Catalyst System | Iodine Source | Solvent | Temperature (°C) | Observations | Reference |
| Pd(OAc)₂ / CeCl₃·7H₂O | KI / H₂O₂ | H₂O | 110 | Effective for mono-iodination of benzoic acids. | researchgate.net |
| Iridium Complex | N-Iodosuccinimide (NIS) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Mild | Allows ortho-selective iodination without a base or additive. | researchgate.net |
Iodination via Diazotization-Sandmeyer Analogs
The Sandmeyer reaction provides a classical and reliable route to aryl iodides from the corresponding primary aromatic amines. thieme-connect.deorganic-chemistry.org This two-step process involves the diazotization of an amine followed by displacement of the resulting diazonium group.
To synthesize this compound using this method, the required starting material would be methyl 3-amino-4-phenoxybenzoate.
Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (0-10 °C). thieme-connect.de This converts the amino group into a diazonium salt (-N₂⁺). Maintaining low temperatures is crucial to prevent premature decomposition of the diazonium salt and to suppress side reactions like phenol formation. thieme-connect.de
Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). thieme-connect.deorganic-chemistry.org The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by the iodide ion. masterorganicchemistry.com Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without one. organic-chemistry.org
Recent advancements have focused on developing more convenient, one-pot procedures. For instance, methods using silica (B1680970) sulfuric acid or cation-exchange resins as the acidic medium allow the reaction to proceed at room temperature under solvent-free or aqueous conditions, simplifying the experimental setup. thieme-connect.deresearchgate.net
Table 2: General Protocol for Diazotization-Iodination (Sandmeyer-type)
| Step | Reagents | Typical Conditions | Purpose | Reference |
| 1. Diazotization | Aromatic Amine, NaNO₂, H₂SO₄ (or other acid) | Aqueous solution, 0–10 °C | Formation of the arenediazonium salt. | thieme-connect.de |
| 2. Iodination | Potassium Iodide (KI) | Aqueous solution, added to diazonium salt | Displacement of the diazonium group with iodide. | thieme-connect.deorganic-chemistry.org |
Construction of the Phenoxy Ether Linkage
The formation of the diaryl ether bond is a key step in many synthetic routes to the target molecule. This typically involves the coupling of a phenol or phenoxide with an activated aryl halide or its equivalent.
Ullmann-type Ether Synthesis Methodologies
The Ullmann condensation is a classical method for forming diaryl ethers, involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst. scielo.org.mxrsc.org To synthesize this compound, this could involve reacting phenol with methyl 4-halo-3-iodobenzoate (where halo = Cl, Br, I).
The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (150–250 °C) and stoichiometric amounts of copper powder or copper salts (e.g., CuI, CuBr). scielo.org.mxtandfonline.com The reaction is typically carried out in a high-boiling polar solvent like DMF, pyridine, or sometimes neat. tandfonline.com Yields are generally moderate but can be improved when the aryl halide is activated by electron-withdrawing groups. scielo.org.mx
Modern Ullmann-type protocols have been developed to proceed under milder conditions. These often employ a copper(I) salt (e.g., CuI) as a catalyst in combination with a ligand and a base. tandfonline.com For example, a system using CuI, 1,3-diphenyl-1,3-propanedione as a ligand, and KF/Al₂O₃ as a base has been shown to effectively couple aryl iodides with phenols in toluene at 100-110 °C. tandfonline.com The choice of base is critical, with reagents like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often providing superior results. jsynthchem.com
The general trend observed is that electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol facilitate the reaction. tandfonline.com
Table 3: Comparison of Ullmann-type Reaction Conditions for Diaryl Ether Synthesis
| Catalyst/Base System | Ligand | Solvent | Temperature (°C) | Key Features | Reference |
| Cu powder, K₂CO₃ | None | Pyridine | High (reflux) | Classic, harsh conditions. | scielo.org.mx |
| CuI, KF/Al₂O₃ | 1,3-diphenyl-1,3-propanedione | Toluene | 100-110 | Milder, ligand-assisted protocol. | tandfonline.com |
| CuI, Et₃N | Sodium Dodecyl Sulfate (SDS) | DMF | 120 | Uses an accessible base and solvent. | jsynthchem.com |
Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) offers an alternative, often metal-free, route to diaryl ethers. rsc.org This reaction is fundamentally different from electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com
For the synthesis of this compound, this would typically involve the reaction of a phenoxide nucleophile with a highly electron-deficient aryl halide, such as methyl 4-fluoro-3-iodobenzoate. The reaction proceeds only if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org In this specific precursor, the ester group (para) and the iodo group (meta) both contribute to the electrophilicity of the ring, making the C-4 position susceptible to nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process:
Addition: The nucleophile (e.g., phenoxide) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org
The rate of reaction is generally F > Cl > Br > I for the leaving group, as the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, and the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the phenoxide salt without solvating the nucleophile itself, thus enhancing its reactivity. tandfonline.com
Phenol-Halide Condensation Reactions
This term broadly encompasses reactions where a phenol condenses with an aryl halide to form an ether linkage. While Ullmann-type and SNAr reactions are the most prominent examples, other variations exist. This can include base-catalyzed condensations that may not explicitly involve a transition metal catalyst but occur under conditions not typical for a classic SNAr mechanism (i.e., without strong ortho/para activation).
For instance, the base-catalyzed condensation of phenols with ortho- or para-nitro-substituted halobenzenes is a well-known example where the nitro group provides the necessary activation for nucleophilic displacement. google.com In the context of this compound synthesis, a precursor like methyl 4-chloro-3-iodobenzoate could potentially react with phenol in the presence of a strong base (e.g., KOH or NaOH) in a polar aprotic solvent at elevated temperatures. The success and rate of such a reaction would depend heavily on the activating influence of the ester and iodo substituents on the aryl halide.
Hypervalent Iodine(III) Reagent Mediated Ether Synthesis
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] and [bis(trifluoroacetoxy)iodo]benzene (B57053) [PhI(OCOCF₃)₂], have emerged as powerful oxidants and mediators in a variety of organic transformations, including the synthesis of diaryl ethers. arkat-usa.orgumich.edu These reagents offer mild and selective methods for forming C-O bonds. arkat-usa.org
One approach involves the oxidative coupling of phenols. In the presence of a hypervalent iodine(III) reagent, a phenol can be oxidized to a phenoxy radical or a related reactive intermediate. This species can then couple with another aromatic substrate. umich.eduresearchgate.net A one-pot method has been developed for the synthesis of diaryl ethers using hypervalent iodine(III) reagents generated in situ from the corresponding iodoaryl compounds. researchgate.net For example, an iodoarene can be oxidized to a (diacetoxyiodo)arene, which then reacts with a phenol to form the diaryl ether. researchgate.net This strategy could be applied by reacting phenol with an activated form of methyl 3-iodo-4-hydroxybenzoate or its derivatives.
Research has shown that tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using excess diacetoxyiodobenzene (B1259982) can be an efficient method for preparing certain substituted diaryl ethers. researchgate.net The mechanism is proposed to proceed through the initial formation of a [bis(phenoxy)iodo]benzene intermediate, followed by its fragmentation and subsequent coupling steps. arkat-usa.orgumich.edu
Table 4: Common Hypervalent Iodine(III) Reagents in Synthesis
| Reagent Name | Abbreviation | Structure | Typical Application | Reference |
| (Diacetoxyiodo)benzene | PhI(OAc)₂, DIB, PIDA | Ph-I(OAc)₂ | Mild oxidizing agent for alcohols; ether synthesis. | arkat-usa.org |
| [Bis(trifluoroacetoxy)iodo]benzene | PhI(OCOCF₃)₂, BTI, PIFA | Ph-I(OCOCF₃)₂ | Stronger oxidant; oxidative coupling of arenes. | arkat-usa.org |
Convergent and Linear Synthesis Pathways for this compound
Linear Synthesis Pathway:
A plausible linear synthesis would commence from a more readily available starting material, such as 4-hydroxybenzoic acid. The synthesis would proceed through a series of sequential reactions to build the final molecule.
Step 1: Esterification of 4-hydroxybenzoic acid. The synthesis can begin with the protection of the carboxylic acid functionality as a methyl ester. This is typically achieved by reacting 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 4-hydroxybenzoate.
Step 2: Iodination. The next step involves the regioselective iodination of the aromatic ring at the position ortho to the hydroxyl group. This can be accomplished using an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. This step would yield Methyl 4-hydroxy-3-iodobenzoate.
Step 3: Ullmann Condensation. The final key step is the formation of the diaryl ether bond. This is achieved through an Ullmann condensation, where Methyl 4-hydroxy-3-iodobenzoate is coupled with a phenoxy source, such as bromobenzene (B47551) or iodobenzene, in the presence of a copper catalyst and a base. Alternatively, phenol can be used as the coupling partner with an activated aryl halide.
Convergent Synthesis Pathway:
Fragment A Synthesis: Methyl 3-iodobenzoate (B1234465). One of the fragments can be prepared from 3-iodobenzoic acid through esterification with methanol under acidic conditions.
Fragment B Synthesis: Phenol. The second fragment is phenol, which is commercially available.
Final Coupling Step: The crucial step in a convergent synthesis would be the coupling of these two fragments. An Ullmann-type reaction between Methyl 3-iodobenzoate and phenol, in the presence of a suitable copper catalyst and base, would form the desired phenoxy linkage and yield this compound. A related approach involves the synthesis of methyl 3,5-diiodo-4-phenoxybenzoate through the coupling of the corresponding phenols. researchgate.net
The choice between these pathways depends on factors such as the commercial availability and cost of the starting materials and the desired scale of the synthesis.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The enhancement of reaction yields, particularly in the crucial C-O bond formation step (Ullmann condensation), is a primary focus in the synthesis of diaryl ethers like this compound. The optimization of various reaction parameters plays a pivotal role in achieving high efficiency.
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming diaryl ether bonds. organic-chemistry.org However, traditional conditions often require harsh reaction temperatures and stoichiometric amounts of copper. rhhz.net Modern modifications have introduced the use of ligands and various bases to facilitate the reaction under milder conditions, thereby improving yields and functional group tolerance. organic-chemistry.orgbeilstein-journals.org
Key Parameters for Optimization:
Catalyst and Ligand: The choice of the copper source (e.g., CuI, Cu2O) and the use of a ligand are critical. rhhz.netorganic-chemistry.org Ligands such as salicylaldimines and N,N-chelating compounds can accelerate the reaction, allowing for lower reaction temperatures. rhhz.netbeilstein-journals.org For instance, the use of inexpensive ligands has been shown to greatly accelerate the Ullmann-type coupling of aryl iodides with phenols. organic-chemistry.org
Base: The selection of the base is crucial for the deprotonation of the phenol and to facilitate the catalytic cycle. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). rhhz.netorganic-chemistry.orgarkat-usa.org The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, cesium carbonate has been found to be a highly effective base. organic-chemistry.org
Solvent: The reaction solvent influences the solubility of the reactants and the catalyst system. Aprotic polar solvents like DMF and DMSO are commonly used, but non-polar solvents such as toluene and xylene have also been employed successfully, sometimes leading to higher yields. arkat-usa.org
Temperature: While classical Ullmann reactions require high temperatures (often >150 °C), the use of ligands can lower the required temperature to the range of 80-120 °C, which helps to minimize side reactions and decomposition of sensitive functional groups. rhhz.netgoogle.com
Reactant Stoichiometry and Nature: The electronic nature of the coupling partners can influence the reaction efficiency. Electron-withdrawing groups on the aryl halide can enhance its reactivity, while electron-donating groups on the phenol can increase its nucleophilicity. arkat-usa.org The highest yields are often achieved with a combination of electron-poor aryl halides and electron-rich phenols. researchgate.net
The following table summarizes the impact of various parameters on the Ullmann-type synthesis of diaryl ethers, which is directly applicable to the synthesis of this compound.
| Parameter | Variation | Effect on Yield and Reaction Conditions |
| Catalyst | CuI, Cu₂O, CuCl | CuI and Cu₂O are often more effective than CuCl. rhhz.net |
| Ligand | Salicylaldimines, Chxn-Py-Al | Can significantly accelerate the reaction and allow for milder conditions. rhhz.netorganic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ and K₃PO₄ are often superior, leading to higher yields. rhhz.netorganic-chemistry.org |
| Solvent | Acetonitrile, Toluene, Dioxane | The choice of solvent can be critical, with optimal solvent varying depending on the specific substrates and conditions. organic-chemistry.orgarkat-usa.org |
| Temperature | 80-140 °C | Higher temperatures can increase reaction rates but may also lead to side products. Ligands allow for lower temperatures. arkat-usa.org |
By systematically optimizing these parameters, the yield of this compound can be significantly enhanced, making the synthesis more efficient and cost-effective.
Reactivity and Chemical Transformations of Methyl 3 Iodo 4 Phenoxybenzoate
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The iodine atom on the aromatic ring of Methyl 3-iodo-4-phenoxybenzoate serves as an excellent leaving group in numerous cross-coupling reactions. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net While specific studies on this compound are not extensively documented in the provided results, the reactivity of analogous compounds provides significant insight. For instance, the cross-coupling of the structurally similar Methyl 3-iodo-4-methoxybenzoate with sterically hindered arylboronic esters has been successfully demonstrated. researchgate.net In these reactions, biaryls are obtained in good yields using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like sodium phenoxide. researchgate.net The reaction is typically performed in a solvent like anhydrous benzene (B151609) at reflux. researchgate.net
The general applicability of the Suzuki-Miyaura coupling to aryl iodides suggests that this compound would readily couple with various aryl and vinyl boronic acids or their esters. researchgate.netnih.gov This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of a Similar Aryl Iodide
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Sterically Hindered Arylboronic Ester | Pd(PPh₃)₄ | Sodium Phenoxide | Anhydrous Benzene | Reflux | Good | researchgate.net |
| Phenylboronic Acid | [Pd(PPh₃)] | K₃PO₄ | 1,4-Dioxane | 80 °C | Not specified | researchgate.net |
The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The high reactivity of aryl iodides makes this compound an excellent substrate for this transformation.
While direct examples with this specific compound are not detailed in the provided search results, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the arylated alkyne. mdpi.com The reaction conditions are generally mild and tolerate a variety of functional groups. organic-chemistry.org This methodology would allow for the introduction of a wide range of substituted alkynes at the 3-position of the benzoate (B1203000) ring system.
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base to form a substituted alkene. nih.gov The aryl iodide of this compound is a suitable electrophile for this transformation. The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
A relevant example is the Heck reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol, which utilized ligandless Pd(OAc)₂ as the catalyst. rug.nl This suggests that this compound would react with various alkenes, such as styrenes or acrylates, under similar palladium catalysis to yield 3-alkenyl-4-phenoxybenzoate derivatives. nih.govbeilstein-journals.org The regioselectivity of the addition to the alkene is influenced by the electronic nature of the alkene substituents. rug.nl
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org
Given that aryl iodides are highly reactive substrates in this coupling, this compound would be expected to react efficiently with a wide array of primary and secondary amines. The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. rsc.orgjst.go.jp The choice of ligand is crucial and often dictates the success and scope of the reaction. This method would provide a direct route to synthesize 3-amino-4-phenoxybenzoate derivatives, which are valuable intermediates in medicinal chemistry.
Table 2: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Reference |
| Palladium Precatalyst | Pd(OAc)₂, [Pd₂(dba)₃] | jst.go.jp |
| Phosphine Ligand | JohnPhos, XPhos, SPhos, BINAP | rsc.orgjst.go.jp |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | jst.go.jp |
| Amine | Primary amines, secondary amines, anilines | wikipedia.orgethz.ch |
The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively, as nucleophiles. wikipedia.orgwikipedia.org
The Kumada coupling , one of the earliest catalytic cross-coupling methods, typically uses nickel or palladium catalysts to couple an organic halide with a Grignard reagent. wikipedia.orgambeed.com Research on the closely related methyl 3-iodo-4-methoxybenzoate has shown successful copper-catalyzed cross-coupling with Grignard reagents like farnesyl bromide, indicating that the core structure is amenable to such reactions. gatech.edu This suggests that this compound would similarly undergo Kumada coupling with various alkyl, vinyl, or aryl Grignard reagents.
The Negishi coupling offers a milder alternative, employing organozinc reagents which are generally more tolerant of functional groups than Grignard reagents. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium or nickel complexes and is highly effective for coupling aryl iodides with a broad range of organozinc partners, including those with sp³, sp², and sp hybridized carbons. wikipedia.org This versatility would allow for the synthesis of a diverse array of substituted 4-phenoxybenzoates from this compound. nih.govorgsyn.org
A more recent development in cross-coupling chemistry is the use of gold catalysts. A novel photosensitized esterification of aryl iodides with carboxylic acids has been reported, which proceeds via an Au(I)/Au(III) catalytic cycle. nih.gov This reaction is particularly noteworthy as it overcomes the challenge of the thermally unfavorable reductive elimination step in gold-catalyzed C-O coupling. nih.gov
In this process, an aryl iodide, such as this compound, would react with a carboxylic acid in the presence of a (P, N)-gold(I) catalyst and a photosensitizer like benzophenone (B1666685) under blue light irradiation. nih.gov The reaction shows high selectivity for aryl iodides and tolerates a wide range of functional groups. nih.gov This method provides a modern and efficient route for the synthesis of esters from aryl iodides.
Reactions at the Ester Functional Group
The methyl ester functionality is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, reduction, and amidation.
The methyl ester of this compound can be readily converted to the corresponding carboxylic acid, 3-iodo-4-phenoxybenzoic acid, through hydrolysis. This transformation can be achieved under either acidic or basic conditions.
Saponification , or base-mediated hydrolysis, is the most common method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon. The subsequent loss of the methoxide (B1231860) leaving group yields the carboxylate salt, which is then protonated in an acidic workup step to afford the final carboxylic acid. This process is generally irreversible as the final deprotonation of the carboxylic acid by the base drives the reaction to completion. Studies on related compounds have demonstrated this transformation, for example, in the saponification of similar substituted methyl benzoates. dalalinstitute.comyoutube.com
| Reaction | Reagents | Product | Typical Conditions |
| Saponification | This compound, NaOH or KOH | 3-Iodo-4-phenoxybenzoic acid | Aqueous MeOH or EtOH, Room Temperature or heating |
This table is based on general chemical principles and examples from related compounds.
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. asm.org
In acid-catalyzed transesterification , a protic acid (like H₂SO₄) or a Lewis acid (like Sc(OTf)₃) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a large excess of the new alcohol. govtpgcdatia.ac.in
In base-catalyzed transesterification , a catalytic amount of a strong base (e.g., sodium methoxide) is used to generate an alkoxide from the new alcohol, which then acts as the nucleophile. To drive the equilibrium towards the desired product, the new alcohol is typically used as the solvent. asm.org
This reaction allows for the modification of the ester group to potentially alter the physical or biological properties of the molecule without affecting the rest of the structure.
| Catalyst Type | Reagents | General Product | Key Feature |
| Acid-Catalyzed | This compound, R-OH, H⁺ | Alkyl 3-iodo-4-phenoxybenzoate | Equilibrium process, requires excess of the new alcohol (R-OH). |
| Base-Catalyzed | This compound, R-OH, Base (e.g., NaOR) | Alkyl 3-iodo-4-phenoxybenzoate | The incoming alcohol's alkoxide is the nucleophile. |
This table outlines the general principles of transesterification.
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. ebi.ac.uklibretexts.org The reaction involves the delivery of two hydride equivalents to the carbonyl carbon. The initial nucleophilic attack forms a tetrahedral intermediate, which then expels the methoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by a second equivalent of the hydride to the corresponding primary alcohol, (3-iodo-4-phenoxyphenyl)methanol, after an aqueous workup. nih.gov
Reduction to an Aldehyde: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive than esters towards hydride reagents. However, the use of sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures can often achieve this selective transformation. rsc.org DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate at low temperatures (e.g., -78 °C). This intermediate does not collapse until the aqueous workup, at which point it hydrolyzes to release the desired aldehyde, 3-iodo-4-phenoxybenzaldehyde.
| Target Product | Reagent | Key Conditions |
| (3-Iodo-4-phenoxyphenyl)methanol (Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF |
| 3-Iodo-4-phenoxybenzaldehyde (Aldehyde) | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C) |
This table summarizes common reduction pathways for esters.
The ester can be converted into an amide by reaction with an amine. While the direct reaction of an ester with an amine is often slow, the transformation can be facilitated. One common method involves first hydrolyzing the ester to the corresponding carboxylic acid (as described in 3.2.1) and then coupling the acid with an amine using a standard peptide coupling reagent (e.g., EDCI, DCC).
Alternatively, direct conversion is possible. For instance, reaction with N,O-dimethylhydroxylamine in the presence of a suitable Lewis acid can form a Weinreb amide. youtube.com This specific type of amide is particularly useful as it can be treated with Grignard or organolithium reagents to yield ketones without over-addition to form a tertiary alcohol.
Transformations Involving the Phenoxy Ether Moiety
The diphenyl ether linkage is generally stable but can be cleaved under specific chemical or biological conditions. Such transformations are significant in the metabolism of related compounds and in synthetic strategies requiring the unmasking of a phenol (B47542) group.
Biochemical studies on 3-phenoxybenzoic acid, the hydrolyzed form of the target molecule, have shown that the diphenyl ether bond can be cleaved by microsomal preparations from chicken liver and kidney. This process is an oxidative cleavage, dependent on NADPH, and is believed to involve cytochrome P450 enzymes. The reaction proceeds via hydroxylation of the phenoxy ring, typically at the 4'-position, to form 4'-hydroxy-3-phenoxybenzoic acid, which is then cleaved to yield 3-hydroxybenzoic acid and hydroquinone. nih.gov
In terms of synthetic chemistry, the reductive cleavage of diaryl ethers can be achieved using potent reducing systems. A transition-metal-free protocol utilizing a combination of a base like potassium tert-butoxide (KOtBu) and a silane, such as triethylsilane, has been shown to effectively cleave the C-O bonds in aromatic ethers. scispace.comresearchgate.net Another method involves using sodium hydride, sometimes in combination with other reagents, at elevated temperatures to achieve reductive cleavage, which is thought to proceed via a radical mechanism. epa.gov These methods typically break the ether linkage to produce the corresponding phenol and arene. For this compound, this would result in the formation of Methyl 4-hydroxy-3-iodobenzoate and benzene.
| Reaction Type | Reagents/Conditions | Products | Reference Context |
| Enzymatic Cleavage | Liver/Kidney Microsomes, NADPH | Methyl 4-hydroxy-3-iodobenzoate, Phenol derivatives | Metabolism of 3-phenoxybenzoic acid |
| Reductive Cleavage | KOtBu, Triethylsilane | Methyl 4-hydroxy-3-iodobenzoate, Benzene | Transition-metal-free C-O bond cleavage |
This table summarizes potential cleavage methods for the phenoxy ether linkage.
Cleavage Reactions of Aryl Ethers
The diaryl ether bond (C-O-C) in molecules like this compound is generally stable but can be cleaved under specific conditions. While traditional methods often require harsh reagents like strong acids (HBr, HI) or alkali metals, which may not be compatible with the ester and iodo functionalities, modern catalytic methods offer milder alternatives.
One such advanced method is the visible-light photoredox-catalyzed cleavage of the C–O bond in diaryl ethers. This process can be achieved at room temperature through an acidolysis reaction with an aryl carboxylic acid, followed by hydrolysis. nih.gov The reaction is typically mediated by an acridinium (B8443388) photocatalyst in the presence of a Lewis acid co-catalyst, such as Cu(TMHD)₂. nih.gov A proposed mechanism involves the generation of an aryl carboxylic radical that undergoes a selective electrophilic attack on the electron-rich aryl ring of the diaryl ether. nih.gov For this compound, this would involve the cleavage of the bond between the phenoxy oxygen and one of the aromatic rings, ultimately yielding a phenol and another aromatic species after hydrolysis. nih.gov This approach is notable for its mild conditions, which could preserve the other functional groups on the molecule.
Table 1: Representative Conditions for Photocatalytic Diaryl Ether Cleavage
| Parameter | Condition |
|---|---|
| Catalyst System | Acridinium Photocatalyst + Lewis Acid (e.g., Cu(TMHD)₂) |
| Reagent | Aryl Carboxylic Acid (for acidolysis) |
| Solvent | Organic Solvent (e.g., freshly distilled) |
| Light Source | Blue LEDs (e.g., 425–430 nm) |
| Temperature | Room Temperature |
| Follow-up Step | Hydrolysis |
Data derived from a general procedure for diaryl ether cleavage. nih.gov
Electrophilic Aromatic Substitution on the Phenoxy Ring
The this compound molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution. The phenoxy ring (the unsubstituted C₆H₅O- moiety) is activated towards electrophilic attack by the electron-donating nature of the ether oxygen. This directing effect preferentially guides incoming electrophiles to the ortho and para positions of the phenoxy ring.
Conversely, the benzoate ring is influenced by competing factors: the electron-donating, ortho, para-directing phenoxy group at C4, the electron-withdrawing, meta-directing methyl ester group at C1, and the weakly deactivating, ortho, para-directing iodo group at C3. Research on related substrates shows that electrophilic substitution can occur on this ring. For instance, a one-pot tandem oxidation of methyl 4-phenoxybenzoate using excess diacetoxyiodobenzene (B1259982) leads to the formation of methyl 3,5-diiodo-4-phenoxybenzoate. researchgate.netresearchgate.net In this reaction, iodination occurs at the C3 and C5 positions, which are ortho to the powerfully directing phenoxy group. This indicates that the activating effect of the phenoxy group can overcome the deactivating effects of the other substituents on the benzoate ring.
While direct, documented examples of electrophilic substitution specifically on the phenoxy ring of this compound are not prevalent in the reviewed literature, the general principles of aromatic chemistry suggest it is a plausible reaction pathway under appropriate conditions.
Table 2: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Position | Substituent | Directing Effect |
|---|---|---|---|
| Benzoate | C1 | -COOCH₃ | Deactivating, meta-directing |
| Benzoate | C3 | -I | Deactivating, ortho, para-directing |
| Benzoate | C4 | -OPh | Activating, ortho, para-directing |
Directed Ortho Metalation (DOM) and Related Aromatic Functionalizations
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.
In this compound, there are two potential DMGs: the ether oxygen of the phenoxy group and the carbonyl oxygen of the methyl ester. A hierarchy of directing ability has been established for various DMGs, with ether groups generally being effective directors. organic-chemistry.org The carboxylate group (formed in situ from the ester) is also a potent DMG. organic-chemistry.org
Given the substitution pattern, metalation is expected to occur on the benzoate ring. The phenoxy group at C4 would direct lithiation to the C3 and C5 positions. However, the C3 position is already occupied by an iodine atom. Therefore, the most likely site for deprotonation via DoM would be the C5 position, which is ortho to the phenoxy DMG. This regioselectivity allows for the introduction of an electrophile at a specific, otherwise difficult-to-access, position. After trapping the lithiated intermediate with an electrophile (E), the product would be Methyl 5-substituted-3-iodo-4-phenoxybenzoate.
Table 3: Theoretical Directed Ortho Metalation of this compound
| Reactants | Reagents | Predicted Intermediate | Product (after electrophilic quench) |
|---|---|---|---|
| This compound | 1. Organolithium Base (e.g., n-BuLi, s-BuLi) | 5-Lithio-3-iodo-4-phenoxybenzoate derivative | Methyl 5-E-3-iodo-4-phenoxybenzoate |
| 2. Electrophile (E⁺) |
Based on established principles of Directed Ortho Metalation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Cyclization Reactions and Intramolecular Processes Utilizing this compound
The presence of both an iodo group and a phenoxy group on adjacent carbons (an o-iododiaryl ether motif) makes this compound an excellent substrate for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the palladium-catalyzed synthesis of dibenzofurans. thieme-connect.comacs.org
This transformation proceeds via an intramolecular C-H activation and aryl-aryl coupling. thieme-connect.com The reaction involves the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond. The resulting arylpalladium(II) species then undergoes an intramolecular C-H activation/arylation at the ortho position of the phenoxy ring, forming a new carbon-carbon bond and leading to the tricyclic dibenzofuran (B1670420) core after reductive elimination. chemicalbook.comekb.eg This ligand-free reaction is often carried out at high temperatures using a reusable Pd/C catalyst. acs.org The ester group on the resulting dibenzofuran skeleton offers a handle for further synthetic modifications.
Table 4: Typical Conditions for Intramolecular Cyclization to Dibenzofurans
| Substrate Type | Catalyst | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| o-Iododiaryl ether | Pd/C (10 wt%) | NaOAc | DMA | 140 °C | Dibenzofuran |
| o-Iododiaryl ether | Pd(OAc)₂ | Pivolic Acid | DCE | 80 °C | Dibenzofuran |
Data derived from general procedures for the synthesis of dibenzofurans from o-iododiaryl ethers. thieme-connect.comacs.org
Another potential, though less direct, cyclization is the intramolecular Mizoroki-Heck reaction. chim.itwikipedia.org If an alkene moiety were introduced into the molecule, the aryl iodide could undergo a palladium-catalyzed intramolecular coupling with the double bond to form various carbocyclic or heterocyclic ring systems. wikipedia.org
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Methyl 3 Iodo 4 Phenoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationrsc.orgchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of methyl 3-iodo-4-phenoxybenzoate in solution. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, data for the closely related compound, methyl 3-iodo-4-methoxybenzoate, offers valuable insights into the expected spectral features. rsc.org For methyl 3-iodo-4-methoxybenzoate, the proton NMR spectrum shows distinct signals for the aromatic protons and the methyl ether and ester protons. The aromatic region would be expected to show a doublet for the proton at position 2, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 5, with coupling constants indicative of their ortho and meta relationships. rsc.org The carbon NMR spectrum complements this with signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons of the ester and ether groups. rsc.org
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network of this compound, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, it would show a correlation between the proton at C6 and the proton at C5 of the benzoate (B1203000) ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal in the benzene (B151609) rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically over two to three bonds). It would show correlations between the methyl ester protons and the carbonyl carbon, as well as between the aromatic protons and neighboring carbon atoms, helping to piece together the fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining spatial proximity between atoms. For this compound, a NOESY experiment could confirm the through-space relationship between the protons of the phenoxy group and the protons on the benzoate ring, confirming their connectivity through the ether linkage. whiterose.ac.uk
While specific data for this compound is not available, the application of these techniques is standard in the structural confirmation of novel organic compounds. scispace.com
Solid-state NMR (ssNMR) spectroscopy can be a powerful tool for studying the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, which provides averaged information, ssNMR can distinguish between different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, and ssNMR, by probing the local environment of each nucleus, can identify subtle differences in crystal packing and conformation. While no specific ssNMR studies on this compound were found, its application would be critical in pharmaceutical development and materials science to ensure batch-to-batch consistency and to understand the properties of the solid form.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysisrsc.org
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For instance, the calculated exact mass for the protonated molecule of a related compound, methyl 3-iodo-4-methoxybenzoate ([M+H]⁺), is 292.9670, with an experimental value found to be 292.9680. rsc.org Similar precision would be expected for this compound, providing strong evidence for its chemical formula, C₁₄H₁₁IO₃. sigmaaldrich.com
Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. The molecule would be expected to fragment in predictable ways, such as the loss of the methoxy (B1213986) group from the ester, the cleavage of the ester itself, or the breaking of the ether bond, providing further confirmation of the compound's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationrsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1720 cm⁻¹ would indicate the C=O stretching of the ester group. researchgate.net Vibrations associated with the C-O stretching of the ester and ether linkages would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-I stretch would be expected at lower wavenumbers, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the benzene rings. While no specific Raman data for this compound was found, data for the related compound 3-iodo-4-methylbenzoic acid shows characteristic peaks that aid in its identification. nih.gov
| Spectroscopic Data for Related Compounds | |
| Technique | Key Observations for Related Compounds |
| ¹H NMR (Methyl 3-iodo-4-methoxybenzoate) | Aromatic protons: δ 8.45 (d), 8.02 (dd), 6.83 (d); Methoxy protons: δ 3.94 (s); Methyl ester protons: δ 3.89 (s) rsc.org |
| ¹³C NMR (Methyl 3-iodo-4-methoxybenzoate) | Carbonyl carbon: δ 165.6; Aromatic carbons: δ 161.6, 141.0, 131.7, 124.3, 110.0; Methoxy carbon: δ 56.6; Methyl ester carbon: δ 52.2 rsc.org |
| HRMS (Methyl 3-iodo-4-methoxybenzoate) | Calculated [M+H]⁺: 292.9670; Found: 292.9680 rsc.org |
| IR (Methyl 3-iodo-4-(p-tolyloxy)benzoate) | 1720 cm⁻¹ (C=O stretch) researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisvulcanchem.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule. For this compound, the two aromatic rings connected by an ether linkage constitute a conjugated system. The UV-Vis spectrum would be expected to show absorption bands in the UV region, characteristic of π to π* transitions within the aromatic rings. The position and intensity of these bands can provide insights into the electronic structure and the extent of electronic communication between the two aromatic systems. While specific UV-Vis data for this compound is not available, it is a standard technique used in the characterization of aromatic ethers. researchgate.net
Computational and Theoretical Investigations of Methyl 3 Iodo 4 Phenoxybenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.com It is widely employed to determine molecular geometries and electronic properties with a good balance between accuracy and computational cost.
Conformational Analysis and Energy Minima Determination
The first step in a theoretical investigation is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as the energy minimum conformation. For Methyl 3-iodo-4-phenoxybenzoate, this involves exploring the potential energy surface by rotating the single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the ester group to the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in understanding a molecule's electronic properties and its interactions with other chemical species.
For this compound, DFT calculations can provide detailed information about the HOMO and LUMO. researchgate.netresearchgate.net The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. In a molecule like this compound, the HOMO is often localized on the electron-rich phenoxy group, while the LUMO might be distributed over the iodinated phenyl ring and the carbonyl group of the ester.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity; site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity; site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. nih.govorientjchem.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule.
For this compound, an MEP map would illustrate the regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). Typically, the oxygen atoms of the ether and carbonyl groups would exhibit strong negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The area around the iodine atom and the hydrogen atoms would show positive potential. This information is crucial for understanding intermolecular interactions and guiding the design of new reactions. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes. mdpi.com
For this compound, MD simulations could be used to study its behavior in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can observe how the solvent affects its conformation and how intermolecular interactions, such as hydrogen bonds or van der Waals forces, are formed and broken over time. These simulations are particularly useful for understanding the solvation process and predicting properties like solubility.
Quantum Chemical Studies on Reaction Mechanisms Involving this compound
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, these studies can identify transition states, calculate activation energies, and determine the most favorable reaction pathways.
For instance, in a reaction like a Suzuki or Heck coupling, where the carbon-iodine bond is typically cleaved, quantum chemical calculations can model the entire catalytic cycle. This includes the oxidative addition of the aryl iodide to a metal catalyst, subsequent transmetalation or insertion steps, and the final reductive elimination to form the product. By calculating the energies of all intermediates and transition states, researchers can gain a deep understanding of the factors that control the reaction's efficiency and selectivity. Such studies have been performed on related iodo-containing aromatic compounds.
In Silico Prediction of Reactivity and Selectivity Profiles
The computational tools discussed above can be integrated to create in silico models that predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties (from DFT), dynamic behavior (from MD), and reaction pathways (from quantum chemistry), it is possible to forecast how the molecule will behave under different reaction conditions.
For example, by examining the Fukui functions, which are derived from the electron density and indicate local reactivity, one can predict which sites on the molecule are most susceptible to radical, electrophilic, or nucleophilic attack. This information is invaluable for designing new synthetic routes and for understanding the outcomes of known reactions. While specific in silico reactivity predictions for this compound are not extensively documented in publicly available literature, the methodologies are well-established for similar compounds. chemrxiv.org
Applications and Utility of Methyl 3 Iodo 4 Phenoxybenzoate in Non Clinical Research and Materials Science
Building Block for Complex Organic Synthesis
The structural complexity and functional group arrangement of Methyl 3-iodo-4-phenoxybenzoate make it a valuable precursor in the synthesis of more elaborate molecules. The presence of the iodine atom allows for a variety of cross-coupling reactions, while the ester and ether linkages provide further points for chemical modification.
Precursor in the Synthesis of Biologically Significant Molecules
The diaryl ether core is a common structural motif in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of more complex diaryl ethers, which are recognized as important precursors for various therapeutic agents. For instance, the related compound, methyl 3,5-diiodo-4-phenoxybenzoate, is a known precursor in the development of potential drug candidates. upenn.edu Research has shown that di-iodinated diaryl ethers are characteristic precursors for drugs, including those with potential anticancer properties. upenn.edu
The synthesis of a mammary carcinoma inhibitor, BTO-956, has been achieved through a facile, one-step Ullmann-type coupling reaction involving substituted 1,2,3-triiodobenzenes and phenols. google.com This highlights the importance of iodinated diaryl ethers as scaffolds for biologically significant molecules. While not directly involving this compound, this research underscores the utility of the iodo-diaryl ether structural class in medicinal chemistry.
Furthermore, the molecular pharmacology of compounds structurally related to this compound, such as methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been investigated. DIME has been shown to disrupt microtubule assembly, a mechanism relevant to cancer chemotherapy. tcichemicals.com This suggests that derivatives of this compound could be explored for similar biological activities.
Table 1: Examples of Biologically Active Molecules Synthesized from Related Precursors
| Precursor | Synthesized Molecule/Class | Biological Significance |
|---|---|---|
| Substituted 1,2,3-Triiodobenzenes and Phenols | BTO-956 (Mammary Carcinoma Inhibitor) | Anticancer |
| Methyl 3,5-diiodo-4-phenoxy-benzoate | 2,6-Diiododiaryl ethers | Drug Precursors |
| Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) | Not Applicable | Microtubule disruption, potential anticancer agent |
Scaffolds for Natural Product Synthesis
Diaryl ether linkages are prevalent in a wide array of natural products that exhibit diverse biological activities. The synthesis of these complex natural products often relies on the availability of versatile building blocks that contain the core diaryl ether structure. This compound, with its functional handles, is a suitable scaffold for the elaboration into more complex structures resembling natural products.
Hypervalent iodine(III) reagents, which can be generated from iodoaryl compounds, have been employed in the one-pot synthesis of various diaryl ethers. bldpharm.com This methodology provides an efficient route to construct the core structure of many natural products. The reactivity of the iodine atom in this compound makes it an ideal candidate for such transformations, allowing for the introduction of additional complexity and functionality required for the total synthesis of natural products.
Intermediate for Advanced Materials and Polymer Synthesis
The unique electronic and structural properties of this compound also lend themselves to applications in materials science. The aromatic rings and the polarizable iodine atom can influence the optical and electronic properties of materials derived from this compound.
Monomer in Controlled Polymerization Reactions
In principle, the bifunctional nature of this compound allows it to act as a monomer in various polymerization reactions. The phenoxy and benzoate (B1203000) groups can be part of a polymer backbone, while the iodo group can be used as a site for post-polymerization modification or to initiate certain types of controlled polymerization.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating well-defined polymers with specific architectures. sigmaaldrich.com While specific studies on the polymerization of this compound are not prevalent, its structural motifs are found in monomers used for creating polymers with tailored properties. The phenoxybenzoate structure can impart thermal stability and specific solubility characteristics to a polymer chain.
Building Block for Liquid Crystalline or Optoelectronic Materials
Furthermore, phenoxybenzoate-containing compounds are utilized in the fabrication of thin films for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Terbium complexes with phenoxybenzoate ligands have been investigated as emissive materials in OLEDs. researchgate.net The role of the phenoxybenzoate ligand is to sensitize the lanthanide ion's luminescence. Commercial suppliers of this compound also categorize it for use in OLED materials, suggesting its utility as a building block for components in such devices. researchgate.netbldpharm.com The presence of the heavy iodine atom could also be exploited to enhance intersystem crossing and influence the photophysical properties of derived materials.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Liquid Crystals | Mesogen core | Rigid aromatic structure, diaryl ether linkage |
| OLEDs | Building block for ligands or host materials | Aromatic structure, potential for tuning electronic properties |
Formation of Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of MOFs are highly dependent on the structure of the organic linker. The carboxylate group on this compound (after hydrolysis of the methyl ester) can coordinate to metal centers, making it a potential ligand for the synthesis of novel MOFs.
The design and synthesis of functional MOFs often rely on the use of tailored organic linkers to control the pore size, shape, and chemical environment within the framework. ucsb.edu The phenoxy group and the iodine atom of this compound would project into the pores of the resulting MOF, introducing specific functionalities. These functionalities could be used for selective gas adsorption or as catalytic sites. Chemical suppliers list "MOF Ligands" as a potential application for this compound, indicating its suitability for this area of materials science. researchgate.netbldpharm.com The synthesis of MOFs can be achieved through various methods, including solvothermal and hydrothermal techniques, where the organic ligand and metal salt are reacted to form the crystalline framework. mdpi.comenpress-publisher.com
Development of Novel Synthetic Reagents and Catalysts
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent precursor for the development of a range of synthetic reagents. The carbon-iodine bond is relatively weak and susceptible to cleavage, facilitating its participation in various coupling reactions and the formation of organometallic intermediates.
One significant application lies in its potential for conversion into hypervalent iodine reagents. Hypervalent iodine(III) compounds are widely recognized as environmentally friendly reagents and catalysts for a plethora of organic transformations, including oxidations, halogenations, and aminations. researchgate.net The synthesis of such reagents typically involves the oxidation of an iodoaryl compound. While direct studies on this compound for this purpose are not extensively documented, the established methodologies for creating hypervalent iodine(III) reagents from iodoaryl precursors suggest its suitability for this transformation. researchgate.net For instance, a one-pot method for synthesizing aromatic ethers has been developed using hypervalent iodine(III) reagents generated in situ from the corresponding iodoaryl compounds. researchgate.net
Furthermore, the carbon-iodine bond in this compound serves as a handle for the synthesis of more complex molecules through cross-coupling reactions. It can readily undergo reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most notably palladium. nih.gov The ability to introduce new functional groups at the 3-position of the benzoate ring opens up avenues for creating novel ligands for catalysis or functional materials. For example, the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials, can be achieved by coupling this compound with various boronic acids or their derivatives.
The closely related compound, methyl 3,5-diiodo-4-phenoxy-benzoate, has been synthesized and characterized, highlighting the accessibility of such iodinated phenoxybenzoate structures. researchgate.net This di-iodinated analog further expands the potential for creating complex architectures through sequential or double cross-coupling reactions. The synthesis of this compound was achieved through a one-pot tandem oxidation of a phenol (B47542) substituted with an electron-withdrawing group at the para position using diacetoxyiodobenzene (B1259982). researchgate.net
Probes for Mechanistic Studies in Organic Chemistry
The well-defined reactivity of the carbon-iodine bond in this compound makes it a useful probe for investigating reaction mechanisms in organic chemistry. The significant difference in reactivity between aryl iodides, bromides, and chlorides allows for selective transformations and provides insights into the kinetics and mechanisms of catalytic cycles.
In the context of palladium-catalyzed cross-coupling reactions, aryl iodides are known to undergo oxidative addition to the palladium(0) center more readily than their bromo and chloro counterparts. This predictable reactivity allows researchers to use compounds like this compound to study the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For instance, by comparing the reaction rates and product distributions with analogous bromo or chloro derivatives, one can elucidate the rate-determining step of a given transformation.
A study on the Ullmann coupling reaction, a copper-catalyzed method for forming carbon-carbon bonds, utilized a similar compound, methyl 3-iodo-4-methoxy-benzoate, to synthesize a C3-C3' coupled dimer. rsc.org This demonstrates the utility of such iodo-substituted benzoates in studying the scope and mechanism of coupling reactions. The reaction required high temperatures, indicating the energy barrier for the C-C bond formation, a key mechanistic parameter. rsc.org
The steric and electronic environment of the iodine atom in this compound, influenced by the adjacent phenoxy group and the ester functionality, can also be exploited to probe the subtleties of reaction mechanisms. These groups can affect the coordination of the substrate to a metal catalyst and the subsequent steps in the catalytic cycle. While direct mechanistic studies employing this specific molecule are not abundant in the literature, the principles derived from studies with structurally similar aryl iodides are directly applicable. The predictable and clean reactivity of the carbon-iodine bond allows it to serve as a reliable anchor point for probing the intricacies of various organic reactions.
Future Perspectives and Research Directions for Methyl 3 Iodo 4 Phenoxybenzoate
Exploration of Sustainable and Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For Methyl 3-iodo-4-phenoxybenzoate and its derivatives, research is moving towards more sustainable and green synthetic methodologies. Traditional methods for forming the diaryl ether linkage, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (sometimes exceeding 250 °C) and the use of copper powder. rsc.org
Future research will likely focus on minimizing these drawbacks. This includes the exploration of lower-temperature catalytic systems, the use of more environmentally friendly solvents, and the development of processes with higher atom economy. One promising avenue is the use of hypervalent iodine(III) reagents, which are considered more environmentally friendly and can facilitate ether constructions under milder conditions. researchgate.net The synthesis of this compound can be achieved through nucleophilic aromatic substitution, for example, by reacting 4-hydroxy-3-iodobenzoic acid with methyl iodide in the presence of a base. vulcanchem.com Optimizing this process to use greener reagents and solvents, and to minimize waste, represents a key research goal. The development of one-pot tandem reactions, such as the oxidation of phenols with reagents like diacetoxyiodobenzene (B1259982), also points towards more efficient and sustainable synthetic pathways for related di-iodinated diaryl ethers. researchgate.net
Development of Novel Catalytic Transformations
The reactivity of this compound is largely defined by its carbon-iodine bond, which is a prime target for catalytic transformations. Palladium- and copper-catalyzed cross-coupling reactions are central to its utility. For instance, the iodine substituent allows for Suzuki couplings, as demonstrated in the synthesis of complex tri-esters by coupling with boronic acids. nih.gov Similarly, CuI-catalyzed Ullmann-type couplings are effective for creating diaryl ether and thioether linkages with high regioselectivity. researchgate.net
Future research will undoubtedly focus on expanding the repertoire of catalytic transformations for this molecule. This includes:
Developing more efficient catalysts: Creating catalysts (e.g., based on palladium, copper, or nickel) that operate at lower loadings, have higher turnover numbers, and are more resistant to deactivation.
Exploring photoredox catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating aryl radicals from aryl halides. core.ac.uk Applying this technology to this compound could unlock novel reaction pathways, such as alkoxy- and aminocarbonylation, under ambient conditions. core.ac.uk
Enzymatic catalysis: The use of enzymes, such as laccase, for mediating oligomerization reactions of similar phenolic compounds suggests a potential for biocatalytic applications. rsc.org Engineering enzymes to selectively act on this compound could lead to highly specific and green transformations.
Integration into Automated and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow chemistry platforms offers significant advantages in terms of reproducibility, safety, and scalability. core.ac.uk The types of reactions used to synthesize and functionalize this compound, particularly catalytic cross-couplings, are well-suited for adaptation to flow chemistry. core.ac.uk
Future work in this area will involve:
Developing flow-based syntheses: Designing continuous flow processes for the synthesis of this compound itself, potentially enabling safer handling of reagents and better control over reaction parameters.
High-throughput experimentation: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for novel transformations of the molecule, accelerating the discovery of new applications.
Telescoped reactions: Integrating multiple synthetic steps into a single, continuous flow sequence. For example, the synthesis of this compound could be directly followed by a subsequent cross-coupling reaction without isolating the intermediate, significantly improving process efficiency. core.ac.uk
Discovery of Unforeseen Reactivity and Applications
While this compound is primarily valued as a synthetic intermediate, its full reactive potential and range of applications are still being explored. It serves as a crucial precursor for more complex molecules that exhibit significant biological activity. bldpharm.comsigmaaldrich.com
Key areas for future discovery include:
Medicinal Chemistry: The molecule is a building block for 2,6-diiododiaryl ethers, which are recognized as important precursors for drug candidates. researchgate.netresearchgate.net It has been used in the synthesis of potential mammary carcinoma inhibitors and components of Hsp90 inhibitors. nih.govresearchgate.net Further exploration of its derivatives could lead to the discovery of new therapeutic agents. For example, related aromatic ethers have shown apoptotic effects on cancer cell lines, suggesting a potential avenue for developing new treatments for conditions like acute myeloid leukemia. researchgate.netresearchgate.net
Materials Science: Aryl ethers and their derivatives can be components of functional organic materials. The specific substitution pattern of this compound could be leveraged to create novel polymers or small molecules with interesting electronic or photophysical properties.
Novel Reactions: The interplay between the iodo-substituent and the phenoxy group might lead to unforeseen reactivity, such as intramolecular cyclizations under specific catalytic conditions. The intramolecular Heck-cyclization has been used on similar iodo benzyl (B1604629) ethers to create complex ring systems. nih.gov Investigating its behavior under a wider range of reaction conditions, including those involving radical intermediates or transition metal catalysis, could reveal new synthetic possibilities.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the research and development process. For a molecule like this compound, computational modeling can offer significant insights.
Future applications in this domain include:
Reaction Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model the reaction pathways of catalytic cycles, such as Suzuki or Ullmann couplings. This allows for a detailed understanding of the transition states and intermediates, which can guide the design of more efficient catalysts. Theoretical studies have already been used to elucidate mechanisms in related photoredox-catalyzed reactions. core.ac.uk
Predictive Synthesis: Computational tools can help predict the outcome of unknown reactions, suggesting the most promising synthetic routes and reaction conditions. This can reduce the amount of trial-and-error experimentation required in the lab.
Virtual Screening: In the context of drug discovery, the structure of this compound can be used as a scaffold to computationally design and screen libraries of derivatives for their potential to bind to biological targets, such as the cytochrome bc1 complex. whiterose.ac.uk This predictive power can prioritize the synthesis of the most promising compounds for biological evaluation.
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 3-iodo-4-phenoxybenzoate, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, reacting methyl 3-amino-4-hydroxybenzoate with iodinating agents (e.g., I₂/KI in acidic conditions) followed by phenoxylation using phenol derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) . Optimization involves controlling temperature (45–60°C), solvent selection (DMF or THF), and stoichiometric ratios of iodine sources. Monitoring intermediates via TLC and quenching side reactions with aqueous workup improves purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃, focusing on the iodinated aromatic proton (δ ~7.5–8.5 ppm) and ester carbonyl (δ ~165–170 ppm). Compare with NIST reference data .
- X-ray crystallography : Employ SHELXL for refinement, resolving potential twinning or disorder. Use ORTEP-3 for molecular graphics to validate bond lengths/angles .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS, ensuring isotopic patterns align with iodine’s natural abundance .
Advanced: How can contradictory spectral data (e.g., unexpected coupling patterns in NMR) be resolved during structural analysis?
Answer:
Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR to identify temperature-dependent splitting.
- 2D NMR (COSY, HSQC) to correlate ambiguous protons/carbons.
- DFT calculations to predict coupling constants and compare with experimental data.
- Re-crystallization in alternative solvents (e.g., EtOAc/hexane) to isolate pure crystals for unambiguous X-ray analysis .
Advanced: What strategies optimize regioselectivity during functionalization of the iodine substituent in cross-coupling reactions?
Answer:
The iodine atom serves as a prime site for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ for aryl-aryl bonds; CuI/ligands for Ullmann-type reactions.
- Solvent/base systems : Use DMF with Cs₂CO₃ for stability or toluene/Et₃N for milder conditions.
- Protecting groups : Temporarily protect the ester to prevent nucleophilic attack during coupling .
Advanced: How can researchers analyze and mitigate byproduct formation during large-scale synthesis?
Answer:
- HPLC-UV/GC-MS : Detect low-abundance byproducts (e.g., de-iodinated species or ester hydrolysis products).
- Kinetic studies : Vary reaction time/temperature to identify pathways favoring byproducts.
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
Advanced: What computational tools predict the compound’s reactivity or solid-state packing for crystal engineering?
Answer:
- Mercury (CCDC) : Model crystal packing using Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O, halogen bonds).
- Gaussian/MOPAC : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- SHELXD : Solve phase problems in X-ray data for challenging crystals .
Basic: How should this compound be stored to prevent degradation?
Answer:
Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid light-induced C–I bond cleavage. Monitor purity via periodic NMR/HPLC checks. Use desiccants to prevent ester hydrolysis .
Advanced: What role does the phenoxy group play in modulating the compound’s electronic properties for materials science applications?
Answer:
The phenoxy group enhances π-conjugation, altering HOMO/LUMO levels. Characterize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
